

Computational Analysis of 5-Chlorohexanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Chlorohexanoic acid

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Abstract

This technical guide provides a comprehensive computational analysis of **5-chlorohexanoic acid**, a halogenated carboxylic acid with potential applications in chemical synthesis and drug development. Due to the limited availability of specific experimental data in the public domain, this document focuses on established computational methodologies, generalized experimental protocols, and comparative data analysis. It outlines the physicochemical properties, provides a theoretical framework for its computational analysis using Density Functional Theory (DFT), and describes generalized experimental procedures for its synthesis and purification. Furthermore, this guide explores the potential biological relevance of **5-chlorohexanoic acid** in the context of haloalkanoic acid dehalogenases and presents a generalized enzymatic detoxification pathway. Spectroscopic data of the closely related 6-chlorohexanoic acid is provided for comparative purposes. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of short-chain halogenated carboxylic acids.

Physicochemical Properties

5-Chlorohexanoic acid (C₆H₁₁ClO₂) is a derivative of hexanoic acid containing a chlorine atom at the 5-position.^[1] Its physicochemical properties are crucial for understanding its reactivity, bioavailability, and potential applications. The following table summarizes key computed properties.

Property	Value	Source
Molecular Formula	C6H11ClO2	PubChem[1]
Molecular Weight	150.60 g/mol	PubChem[1]
IUPAC Name	5-chlorohexanoic acid	PubChem[1]
CAS Number	112176-22-4	PubChem[1]
XLogP3-AA (LogP)	1.5	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Topological Polar Surface Area	37.3 Å ²	PubChem[1]
pKa (Dissociation Constant)	Not experimentally determined; expected to be similar to other short-chain carboxylic acids.	

Computational Chemistry Analysis

A thorough computational analysis of **5-chlorohexanoic acid** can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties. Density Functional Theory (DFT) is a powerful and widely used method for such investigations.[2]

Methodology for DFT Analysis

A typical DFT analysis to determine the molecular geometry and electronic properties of **5-chlorohexanoic acid** would involve the following steps:

- **Structure Optimization:** The initial 3D structure of **5-chlorohexanoic acid** is built using molecular modeling software. A geometry optimization is then performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule.[3]

- **Frequency Calculations:** Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
- **Electronic Property Calculations:** Following successful optimization, single-point energy calculations are carried out to determine various electronic properties. Mulliken population analysis is a common method used to calculate the partial atomic charges on each atom in the molecule.^{[4][5]}

Predicted Molecular Geometry

While specific computational studies on **5-chlorohexanoic acid** are not readily available, the following tables present the expected output for bond lengths and bond angles from a DFT-based geometry optimization. The values are placeholders and would be populated by the results of the computational chemistry calculations described above.

Table 2.1: Predicted Bond Lengths (in Ångströms)

Atom 1	Atom 2	Predicted Bond Length (Å)
C1	O1	Value
C1	O2	Value
C1	C2	Value
C2	C3	Value
C3	C4	Value
C4	C5	Value
C5	Cl	Value
C5	C6	Value

| ... | ... | Value |

Table 2.2: Predicted Bond Angles (in Degrees)

Atom 1	Atom 2	Atom 3	Predicted Bond Angle (°)
O1	C1	O2	Value
O1	C1	C2	Value
C1	C2	C3	Value
C2	C3	C4	Value
C3	C4	C5	Value
C4	C5	Cl	Value
C4	C5	C6	Value

| ... | ... | ... | Value |

Predicted Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial charge distribution within a molecule, which is crucial for understanding its electrostatic potential and reactivity.^[4]^[5]

Table 2.3: Predicted Mulliken Charges

Atom	Predicted Mulliken Charge
C1 (Carbonyl)	Value
O1 (Carbonyl)	Value
O2 (Hydroxyl)	Value
H (Hydroxyl)	Value
C2	Value
C3	Value
C4	Value
C5	Value
Cl	Value
C6	Value

| ... | Value |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **5-chlorohexanoic acid** are not widely published. However, based on general organic chemistry principles and literature on similar compounds, the following sections outline plausible methodologies.

Synthesis Protocol

A potential synthetic route to **5-chlorohexanoic acid** involves the ring-opening of a suitable lactone. A synthesis of 5-chlorocaproic acid (an alternative name for **5-chlorohexanoic acid**) was reported by Cope and coworkers in 1971 in the Journal of the American Chemical Society. While the full text of this article was not accessible for this review, a generalized procedure based on the cleavage of lactones is presented below.

Reaction Scheme: delta-Hexalactone + Thionyl Chloride (SOCl₂) → **5-Chlorohexanoic acid**

Materials:

- delta-Hexalactone
- Thionyl chloride (SOCl_2)
- Anhydrous toluene
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with reflux condenser and drying tube
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube.
- Add delta-hexalactone and anhydrous toluene to the flask.
- Slowly add thionyl chloride to the stirred solution at room temperature.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride and acidic byproducts.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic extracts and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **5-chlorohexanoic acid**.

Purification Protocol

The crude **5-chlorohexanoic acid** can be purified using standard techniques for carboxylic acids.^[6]

Materials:

- Crude **5-chlorohexanoic acid**
- Diethyl ether
- Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
- Aqueous hydrochloric acid (HCl) solution (e.g., 2 M)
- Anhydrous magnesium sulfate (MgSO_4)
- Separatory funnel
- Distillation apparatus (for liquid products) or recrystallization setup (for solid products)

Procedure:

- Dissolve the crude product in diethyl ether.
- Transfer the solution to a separatory funnel and extract with 1 M aqueous sodium hydroxide solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
- Separate the aqueous layer and wash it with fresh diethyl ether to remove any neutral impurities.
- Cool the aqueous layer in an ice bath and acidify it by the slow addition of 2 M hydrochloric acid until the solution is acidic (test with pH paper). **5-Chlorohexanoic acid** will precipitate if it is a solid at this temperature, or form an oily layer if it is a liquid.

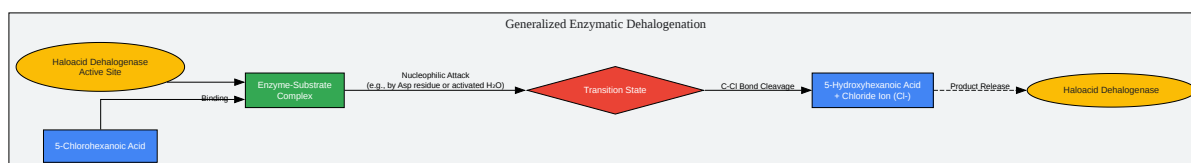
- Extract the acidified aqueous layer with fresh diethyl ether.
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvent by rotary evaporation.
- The resulting **5-chlorohexanoic acid** can be further purified by vacuum distillation.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of **5-chlorohexanoic acid** are limited. However, the broader class of haloalkanoic acids is known to be substrates for haloacid dehalogenases, enzymes that play a role in the detoxification of halogenated compounds.

Generalized Enzymatic Dehalogenation Pathway

Haloacid dehalogenases catalyze the hydrolytic cleavage of the carbon-halogen bond.[7][8] The reaction mechanism can vary between different classes of these enzymes. A common mechanism involves a nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a hydroxylated product and the release of a halide ion.[2][9]



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